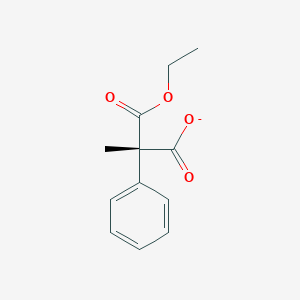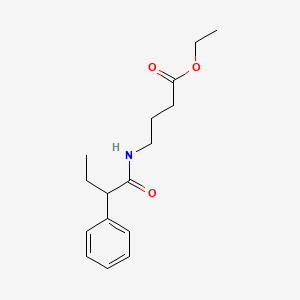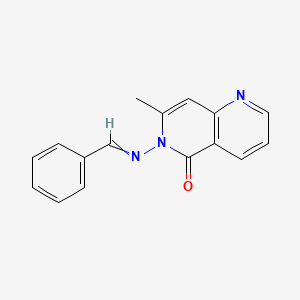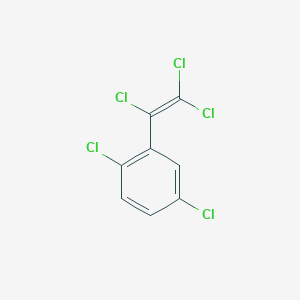![molecular formula C16H32O14 B14392542 Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate CAS No. 89965-01-5](/img/structure/B14392542.png)
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and an acetate ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate typically involves esterification reactions. One common method is the reaction of acetic acid with [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process, allowing for better control over reaction conditions and product quality.
化学反应分析
Types of Reactions
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester functional group can undergo hydrolysis, releasing acetic acid and [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol, which may have their own biological activities.
相似化合物的比较
Similar Compounds
Methyl acetate: A simpler ester with a similar functional group but lacking the hydroxyl groups.
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Propyl acetate: Similar ester with a longer alkyl chain.
Uniqueness
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate is unique due to the presence of multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups allow for additional hydrogen bonding and interactions with other molecules, making it a versatile compound in various applications.
属性
CAS 编号 |
89965-01-5 |
|---|---|
分子式 |
C16H32O14 |
分子量 |
448.4 g/mol |
IUPAC 名称 |
acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate |
InChI |
InChI=1S/C8H16O6.4C2H4O2/c1-6(11)14-5-8(13,4-10)2-7(12)3-9;4*1-2(3)4/h7,9-10,12-13H,2-5H2,1H3;4*1H3,(H,3,4) |
InChI 键 |
FDLKBHYTPNUZSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OCC(CC(CO)O)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)



![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)

![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)


![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)



![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
